molecular formula C9H9B B12523706 1-Methyl-1H-1-benzoborole CAS No. 819802-24-9

1-Methyl-1H-1-benzoborole

Cat. No.: B12523706
CAS No.: 819802-24-9
M. Wt: 127.98 g/mol
InChI Key: VSUKYDGWBPOUKE-UHFFFAOYSA-N
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Description

1-Methyl-1H-1-benzoborole is a heterocyclic compound that contains a boron atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1-benzoborole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with boron trichloride, followed by cyclization to form the benzoborole ring. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the hydrolysis of boron trichloride .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1-benzoborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-1-benzoborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1-benzoborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: A heterocyclic compound with nitrogen atoms instead of boron.

    1-Methyl-1H-benzimidazole: Contains a fused benzene and imidazole ring, similar to benzoborole but with nitrogen atoms.

    1-Methyl-1H-pyrrole: A simpler heterocycle with a single nitrogen atom.

Uniqueness: 1-Methyl-1H-1-benzoborole is unique due to the presence of the boron atom, which imparts distinct electronic properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for applications requiring specific electronic characteristics and reactivity .

Properties

CAS No.

819802-24-9

Molecular Formula

C9H9B

Molecular Weight

127.98 g/mol

IUPAC Name

1-methyl-1-benzoborole

InChI

InChI=1S/C9H9B/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

VSUKYDGWBPOUKE-UHFFFAOYSA-N

Canonical SMILES

B1(C=CC2=CC=CC=C21)C

Origin of Product

United States

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